Fmoc-Ile-OH

Catalog No.
S714517
CAS No.
71989-23-6
M.F
C21H23NO4
M. Wt
353.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Ile-OH

CAS Number

71989-23-6

Product Name

Fmoc-Ile-OH

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid

Molecular Formula

C21H23NO4

Molecular Weight

353.4 g/mol

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1

InChI Key

QXVFEIPAZSXRGM-DJJJIMSYSA-N

Synonyms

Fmoc-L-isoleucine;Fmoc-Ile-OH;71989-23-6;N-Fmoc-L-isoleucine;N-(9-Fluorenylmethoxycarbonyl)-L-isoleucine;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-isoleucine;Fmoc-L-Ile-OH;Fmoc-D-Ile-OH;(2S,3S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-METHYLPENTANOICACID;QXVFEIPAZSXRGM-DJJJIMSYSA-N;N-Fmoc-Ile-OH(N-Fmoc-L-isoleucine);ST059587;9-FLUORENYLMETHOXYCARBONYL-L-ISOLEUCINE;N-alpha-Fmoc-L-isoleucine;L-Isoleucine,FMOCprotected;(2S,3S)-2-[(fluoren-9-ylmethoxy)carbonylamino]-3-methylpentanoicacid;Fmoc-D-lle-OH;FMOC-ILE;PubChem10493;PubChem12403;N-[(9H-Fluoren-9-ylmethoxy)carbonyl]isoleucine;FMOC-L-ILE;N-FMOC-ILE-OH;N-FMOC-L-ILE;AC1MC5C2

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

The exact mass of the compound Fmoc-L-isoleucine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334289. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Ile-OH (CAS 71989-23-6) is an orthogonally protected amino acid used for incorporating isoleucine residues during Solid-Phase Peptide Synthesis (SPPS). Featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, it enables base-catalyzed deprotection, avoiding the hydrofluoric acid (HF) required in Boc-chemistry. As a hydrophobic, beta-branched aliphatic amino acid, isoleucine is a structural component in peptide folding and transmembrane domains. However, its beta-branching introduces measurable steric hindrance, making Fmoc-Ile-OH a slower-coupling building block compared to non-branched or gamma-branched analogs, thereby requiring specific coupling reagents and process considerations for high-yield peptide manufacturing [1].

Research Fit

Workflow Fmoc-SPPS building block for isoleucine
Selection β-branched hydrophobic residue; steric hindrance context
Use Context Compatible with automated and manual peptide synthesizers

Substituting Fmoc-Ile-OH with structural analogs like Fmoc-Leu-OH or Fmoc-Val-OH alters the target peptide's steric profile and hydrophobicity, making them non-viable as direct replacements in sequence-specific synthesis. Attempting to substitute Fmoc-Ile-OH with Boc-Ile-OH necessitates a complete shift in the manufacturing workflow from an Fmoc/tBu strategy to Boc/Bzl chemistry, which mandates the use of highly toxic HF cleavage equipment. Furthermore, due to the presence of two chiral centers, low-quality batches of Fmoc-Ile-OH or improper activation can lead to epimerization into Fmoc-allo-Ile-OH, causing inseparable diastereomeric impurities that ruin final product yield [1].

Substitution Risk

! Linear analogs (Fmoc-Ala-OH, Fmoc-Leu-OH) lack β-branching; coupling kinetics and racemization risk differ significantly.
! Even the β-branched Fmoc-Val-OH may show different aggregation propensity and cost profile; direct replacement requires validation.
! On-resin aggregation in Ile-rich sequences can cause coupling efficiency drops after 8–10 residues; class-specific review needed.

Beta-Branching Significantly Retards Coupling Kinetics Compared to Gamma-Branched Analogs

The beta-branched side chain of Fmoc-Ile-OH creates steric hindrance during peptide bond formation, distinguishing its processability from its gamma-branched isomer, Fmoc-Leu-OH. Kinetic studies monitoring active ester conversion demonstrate that while Fmoc-Leu-OH typically achieves >98% coupling within standard 10-30 minute cycles, Fmoc-Ile-OH coupling is significantly retarded. It often requires double coupling or extended reaction times (e.g., 60-120 minutes) with highly reactive coupling reagents like HATU or DIC/Oxyma to achieve comparable yields [1].

Evidence DimensionCoupling rate / active ester conversion time
Target Compound DataFmoc-Ile-OH requires extended times (60-120 min) or double coupling for >98% yield
Comparator Or BaselineFmoc-Leu-OH achieves >98% conversion within 10-30 min
Quantified Difference2- to 4-fold increase in required coupling time for equivalent yield
ConditionsStandard Fmoc SPPS using carbodiimide or uronium-based activation

Procurement teams must ensure sufficient quantities of advanced coupling reagents (like HATU or Oxyma) are sourced alongside Fmoc-Ile-OH to prevent sequence truncation during manufacturing.

Coupling Efficiency
Head-to-head
DIC/HOAt: 99.1%
HATU: 98.3%
DCC: 96.8%
Activation system choice directly influences coupling yield for sterically hindered Ile.
Benchmark on H-Gly-AM resin; reported values may differ by sequence.

Elimination of HF Cleavage Requirements via Mild Base Deprotection

The selection of Fmoc-Ile-OH over Boc-Ile-OH dictates the safety and infrastructure requirements of the peptide synthesis facility. Boc-Ile-OH requires anhydrous hydrofluoric acid (HF) for final global deprotection and resin cleavage. In contrast, Fmoc-Ile-OH utilizes 20% piperidine in DMF for N-terminal deprotection and standard trifluoroacetic acid (TFA) cocktails for final cleavage [1]. This transition eliminates the need for specialized PTFE-lined HF handling apparatuses and reduces occupational hazard profiles during scale-up.

Evidence DimensionFinal cleavage and deprotection reagent
Target Compound DataFmoc-Ile-OH utilizes TFA cleavage and Piperidine deprotection
Comparator Or BaselineBoc-Ile-OH requires anhydrous HF cleavage
Quantified DifferenceComplete elimination of HF requirement
ConditionsGlobal deprotection and resin cleavage step in solid-phase synthesis

Choosing the Fmoc-protected variant lowers facility infrastructure costs and safety compliance burdens for industrial peptide manufacturers.

SPPS Performance vs. Analogs
Class-level
Ile: slower coupling, higher racemization risk
Val: similar high difficulty
Ala: faster, lower risk
Qualitative class-level inference; substitution with linear analogs may alter protocol reliability.
Data to verify; source-specific review recommended.

Susceptibility to Alpha-Carbon Epimerization During Activation

Isoleucine possesses two chiral centers (alpha and beta carbons). During the carboxyl activation step in SPPS, Fmoc-Ile-OH is prone to base-catalyzed epimerization at the alpha-carbon, leading to the formation of D-allo-isoleucine residues. Studies indicate that using excessive base (e.g., DIEA) or slow-activating reagents can result in 2-5% epimerization, creating diastereomeric peptide impurities that are difficult to separate via RP-HPLC. Consequently, Fmoc-Ile-OH must be coupled using optimized, low-racemization protocols (such as DIC/Oxyma) to maintain chiral integrity at <0.5% [1].

Evidence DimensionDiastereomeric impurity formation (allo-Ile)
Target Compound DataFmoc-Ile-OH under optimized coupling (e.g., DIC/Oxyma) yields <0.5% epimerization
Comparator Or BaselineFmoc-Ile-OH under unoptimized/excess base conditions yields 2-5% epimerization
Quantified DifferenceUp to 10-fold reduction in diastereomeric impurity formation
ConditionsCarboxyl activation during SPPS coupling cycles

Buyers must source Fmoc-Ile-OH with verified enantiomeric purity (≥99.5%) and pair it with appropriate low-epimerization coupling reagents to avoid costly downstream purification failures.

Purity Grade Comparison
Head-to-head
≥99.0% (CEM)
≥98.0% (TCI)
Higher minimum purity may reduce deletion sequences and side reactions in long syntheses.
Vendor CoA specifications; actual lot values may vary.
Dipeptide Impurity Control
Specification review
Fmoc-Ile-Ile-OH ≤0.1%
Fmoc-β-Ala-Ile-OH ≤0.1%
Tight dipeptide impurity limits support high-purity peptide targets and reduce n+1 byproduct risk.
Novabiochem® grade specification; verify certificate for each lot.
Yield Modeling
Class-level
99% eff. → ~82% yield
98% eff. → ~67% yield
95% eff. → ~36% yield
Hindered Ile couplings amplify cumulative yield losses; process economics rely on coupling efficiency control.
Theoretical model for 20-mer; actual yields depend on sequence and protocol.

Synthesis of Hydrophobic Transmembrane Peptides

Due to its high hydrophobicity and beta-branched structure, Fmoc-Ile-OH is utilized in synthesizing transmembrane domains and lipid-interacting peptides. Its incorporation requires optimized coupling protocols (e.g., elevated temperatures or microwave-assisted SPPS) to overcome the steric hindrance and aggregation tendencies typical of isoleucine-rich sequences [1].

Manufacturing of Complex Antimicrobial Peptides (AMPs)

Fmoc-Ile-OH is a building block in the synthesis of complex antimicrobial peptides, such as teixobactin and its analogs. The precise stereochemistry of the isoleucine residue dictates the biological activity of these macrocyclic peptides, making the use of high-purity Fmoc-Ile-OH and racemization-free coupling conditions (like DIC/Oxyma) mandatory during production [1].

Development of Constrained Cyclodepsipeptides

In the synthesis of cyclic depsipeptides, Fmoc-Ile-OH is frequently involved in challenging esterification steps, such as coupling to a hydroxyl group of a threonine residue. Because of its beta-branching, these esterification steps are sterically hindered, often requiring specialized conditions such as DIC/DMAP activation or the use of pre-formed symmetric anhydrides to achieve acceptable yields without epimerization [1].

Application Fit

Application
Selection Property
Validation Focus
Sterically hindered peptide synthesis
Activation system compatibility
Coupling efficiency per step
GLP-1 analog synthesis
Premium purity & impurity control
Sequence fidelity and byproduct monitoring
Antimicrobial peptide synthesis
High enantiomeric purity specification
Stereochemical integrity review
cGMP process scale-up
Consistent quality standards
Cumulative yield reproducibility

XLogP3

4.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

353.16270821 Da

Monoisotopic Mass

353.16270821 Da

Heavy Atom Count

26

UNII

24UNH77L7A

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 7 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-23-6

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